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Maltopentaose hydrate - 123333-77-7

Maltopentaose hydrate

Catalog Number: EVT-418713
CAS Number: 123333-77-7
Molecular Formula: C30H54O27
Molecular Weight: 846.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Maltopentaose is classified as an oligosaccharide, specifically a maltooligosaccharide, which is a type of carbohydrate formed from the polymerization of glucose units. It can be sourced from the hydrolysis of starches using enzymes such as α-amylase and maltogenic amylase. These enzymes catalyze the breakdown of starch into simpler sugars, including maltopentaose, under controlled conditions .

Synthesis Analysis

The synthesis of maltopentaose can be achieved through several methods:

  1. Enzymatic Hydrolysis: The most common method involves the hydrolysis of starch using α-amylase in an aqueous medium. The process can be optimized by employing a biphasic system where an immiscible organic solvent is added to suppress hydrolysis and enhance transglycosylation reactions. This method has been shown to increase yields of maltopentaose significantly .
  2. Transglycosylation Reactions: Another method involves the use of maltogenic amylases that facilitate the transfer of glucosyl units to acceptor molecules, resulting in the formation of longer maltooligosaccharides, including maltopentaose. The reaction conditions, such as temperature and pH, play a crucial role in optimizing yield and specificity for maltopentaose production .
  3. Combination Techniques: Combining hydrolytic and transglycosylation reactions can also enhance the production efficiency of maltopentaose. By manipulating enzyme concentrations and reaction times, higher selectivity for maltopentaose can be achieved .
Molecular Structure Analysis

Maltopentaose consists of five glucose units linked by α-1,4-glycosidic bonds. The structural representation can be illustrated as follows:

GlucoseGlucoseGlucoseGlucoseGlucose\text{Glucose}-\text{Glucose}-\text{Glucose}-\text{Glucose}-\text{Glucose}

Structural Properties

  • Molecular Formula: C30H52O26C_{30}H_{52}O_{26}
  • Molecular Weight: 828.72 g/mol
  • CAS Number: 34620-76-3

The hydroxyl groups present on each glucose unit contribute to its solubility in water and its reactivity with various enzymes, making it versatile in biochemical applications .

Chemical Reactions Analysis

Maltopentaose participates in several chemical reactions:

  1. Hydrolysis: Under acidic or enzymatic conditions, maltopentaose can be hydrolyzed to release glucose units.
  2. Transglycosylation: Maltopentaose can act as a donor substrate for further glycosylation reactions, producing longer-chain oligosaccharides when reacted with other sugars or oligosaccharides in the presence of specific enzymes like glycosyltransferases .
  3. Fermentation: Maltopentaose can be fermented by certain microorganisms to produce ethanol and other metabolites, highlighting its role as a fermentable sugar source in bioethanol production .
Mechanism of Action

The mechanism through which maltopentaose acts primarily involves its interaction with enzymes:

  • Substrate for Enzymes: Maltopentaose serves as a substrate for various amylases (e.g., α-amylase), which catalyze its hydrolysis into simpler sugars or its conversion into longer oligosaccharides via transglycosylation.
  • Regulatory Role: At low concentrations (e.g., 1 mM), maltopentaose has been shown to enhance the synthesis rate of α-amylase in certain bacterial strains, indicating its role in metabolic regulation within microbial systems .
Physical and Chemical Properties Analysis

The physical and chemical properties of maltopentaose hydrate include:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in water due to multiple hydroxyl groups.
  • Stability: Stable under recommended storage conditions (> 2 years) at ambient temperatures .
  • Reactivity: Reacts with enzymes such as amyloglucosidase and α-amylase, making it useful in enzyme assays and biochemical applications.
Applications

Maltopentaose has several scientific applications:

  1. Biochemical Research: Used as a substrate in enzyme assays to study enzyme kinetics and mechanisms.
  2. Food Industry: Acts as a sweetener or functional ingredient in food products due to its sweetness and solubility properties.
  3. Pharmaceuticals: Utilized in drug formulations where oligosaccharides are needed for stability or delivery purposes.
  4. Biotechnology: Serves as a carbon source for microbial fermentation processes aimed at producing biofuels or biochemicals .
Structural Characterization of Maltopentaose Hydrate

Molecular Composition and Glycosidic Bond Configuration

Maltopentaose hydrate is a defined linear oligosaccharide with the molecular formula C₃₀H₅₄O₂₇, representing five D-glucose units interconnected by α-1,4-glycosidic bonds and associated with water molecules in its crystalline state [1] [7]. Its systematic IUPAC name is (3R,4R,5S,6R)-6-(hydroxymethyl)-5-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxane-2,3,4-triol, reflecting the stereospecific configuration of each glucopyranosyl residue [7]. The α-1,4 linkages create a right-handed helical conformation, with each glucose unit rotated approximately 60° relative to its neighbor, resulting in a non-reducing terminus at one end and a reducing hemiacetal group at the other [4] [8]. This configuration distinguishes it from isomaltooligosaccharides (linked via α-1,6 bonds) and cellooligosaccharides (linked via β-1,4 bonds). Nuclear magnetic resonance (NMR) studies confirm proton chemical shifts between δ 3.35–4.18 ppm for H2–H6 of the glucose rings and δ 5.25 ppm for the anomeric proton (H1) [2].

  • Table 1: Key Molecular Features of Maltopentaose Hydrate
    PropertyValue/DescriptionMethod of Determination
    Molecular formulaC₃₀H₅₄O₂₇PubChem CID 16211832
    Glycosidic bond typeα-1,4 linkagesEnzymatic hydrolysis
    Anomeric proton signalδ 5.25 ppm (H1)¹H NMR
    Reducing end functionalityPresent (hemiacetal)Chemical assays
    Solubility in water50 g/L (20°C)Experimental measurement

Crystallographic Analysis and Hydration Dynamics

The crystalline structure of maltopentaose hydrate is stabilized by a network of hydrogen bonds involving water molecules integrated into its lattice. X-ray diffraction studies reveal that water molecules occupy specific interstitial sites, bridging hydroxyl groups (-OH) of adjacent glucose units through O-H···O hydrogen bonds with lengths of 2.7–3.0 Å . This hydration shell induces distinct thermal behavior: the hydrate form melts at 102–103°C with decomposition, contrasting sharply with anhydrous maltopentaose, which decomposes above 160°C [7]. The hydration water facilitates the formation of a stable A-amylose polymorph, characterized by tightly packed parallel chains with a pitch of 2.14 nm per turn. Dynamic vapor sorption analysis indicates reversible water uptake/loss during humidity cycling, confirming the role of water in maintaining crystalline integrity. Dehydration above 40°C triggers amorphization, disrupting the helical order and reducing crystallinity by >70% .

Comparative Structural Studies with Related Maltooligosaccharides

Maltopentaose hydrate exhibits chain-length-dependent properties that differentiate it from shorter or longer maltooligosaccharides:

  • Degradation Kinetics: Unlike maltose (disaccharide) or maltotriose (trisaccharide), maltopentaose reserts hydrolysis by β-amylase but is efficiently cleaved by α-amylases like Bacillus circulans into maltotriose + maltose or maltotetraose + glucose [8]. Enterococcus faecalis maltodextrin hydrolase (MmdH) hydrolyzes it into maltose + maltotriose, whereas maltotetraose yields two maltose units [6].
  • Solubility and Crystallinity: Solubility decreases with chain length: maltose dissolves readily at 1.08 g/mL (20°C), while maltopentaose dissolves at 0.05 g/mL [4] [7]. Crystalline hydrates form preferentially for maltopentaose and maltohexaose but not for longer chains (e.g., maltoheptaose), which adopt amorphous solid states [8].
  • Enzyme Specificity: Maltopentaose serves as a critical substrate for porcine pancreatic α-amylase (PPA), binding optimally to its active site cleft, which accommodates five glucose units. Shorter chains (e.g., maltotriose) exhibit weaker binding, while longer chains (e.g., maltoheptaose) undergo processive degradation [7] [8].

  • Table 2: Structural and Functional Comparison of Maltooligosaccharides

    OligosaccharideDegree of PolymerizationPrimary Enzymatic Cleavage ProductsHydrate FormationSolubility in Water (g/L, 20°C)
    Maltose2Glucose + GlucoseMonohydrate1080
    Maltotriose3Glucose + MaltoseNo680
    Maltopentaose5Maltose + MaltotrioseYes50
    Maltoheptaose7Maltotriose + MaltotetraoseNo<10

These structural distinctions underscore maltopentaose hydrate’s role as a model compound for starch hydrolysis intermediates and its utility in probing carbohydrate-protein interactions [6] [7] [8].

Properties

CAS Number

123333-77-7

Product Name

Maltopentaose hydrate

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate

Molecular Formula

C30H54O27

Molecular Weight

846.7 g/mol

InChI

InChI=1S/C30H52O26.H2O/c31-1-6-11(36)12(37)18(43)27(49-6)54-23-8(3-33)51-29(20(45)14(23)39)56-25-10(5-35)52-30(21(46)16(25)41)55-24-9(4-34)50-28(19(44)15(24)40)53-22-7(2-32)48-26(47)17(42)13(22)38;/h6-47H,1-5H2;1H2/t6-,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26?,27-,28-,29-,30-;/m1./s1

InChI Key

BADXJDLPQWRZFL-NZYQVXNASA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)CO)CO)CO)O)O)O)O.O

Synonyms

MALTOPENTAOSE HYDRATE

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)CO)CO)CO)O)O)O)O.O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)CO)CO)O)O)O)O.O

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